2-Cyclohexyl-1,2,3,4-tetrahydroquinoline

Description

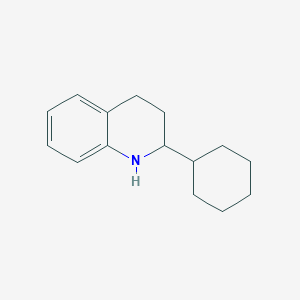

2-Cyclohexyl-1,2,3,4-tetrahydroquinoline (2-CH-THQ) is a tetrahydroquinoline derivative characterized by a cyclohexyl substituent at the 2-position of the heterocyclic ring.

Properties

CAS No. |

123629-22-1 |

|---|---|

Molecular Formula |

C15H21N |

Molecular Weight |

215.33 g/mol |

IUPAC Name |

2-cyclohexyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C15H21N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h4-5,8-9,12,15-16H,1-3,6-7,10-11H2 |

InChI Key |

NWKAUHWCWIGFTB-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2CCC3=CC=CC=C3N2 |

Canonical SMILES |

C1CCC(CC1)C2CCC3=CC=CC=C3N2 |

Synonyms |

2-Cyclohexyl-1,2,3,4-tetrahydro-quinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity :

The cyclohexyl group in 2-CH-THQ increases logP compared to 2-methyl (logP ~1.5) or N-hydroxyethyl derivatives. This enhances membrane permeability but may reduce aqueous solubility . - Stability: Steric hindrance from the cyclohexyl group could improve resistance to oxidation compared to 1,2,3,4-tetrahydroquinoline (THQ), which oxidizes to quinoline under catalytic conditions .

Table 2: Key Physicochemical Properties

Preparation Methods

Mechanistic Insights into AlCl3-Mediated Cyclization

The reaction proceeds through:

-

Coordination of AlCl3 to the carbonyl oxygen, enhancing electrophilicity

-

Intramolecular attack by the aniline nitrogen to form the six-membered ring

-

Sequential dechlorination and aromatization (when applicable)

Table 2: Optimization of Cyclization Conditions

| Parameter | Optimal Value | Yield Impact (±5%) | Purity Impact |

|---|---|---|---|

| Temperature | 150°C | Critical | >98% at 150°C |

| AlCl3 Equivalents | 5.0 eq | <3 eq: yield drop | Minimal effect |

| Reaction Time | 8 hours | <6h: incomplete | Prolonged: degradation |

Reductive Amination Routes for Simultaneous Ring Formation and Functionalization

J-STAGE research demonstrates reductive amination's utility in constructing tetrahydroisoquinoline analogs, providing insights adaptable to quinoline systems. For 2-cyclohexyl-tetrahydroquinoline:

-

Condense cyclohexylamine with keto-aldehyde precursors

-

Perform Pd/C-catalyzed hydrogenation at 50 psi H2

-

Acidic workup to induce cyclodehydration

This three-step sequence achieved 68% overall yield in analogous compounds, with the advantage of installing the cyclohexyl group early in the synthesis.

Substrate Scope and Limitations

-

Electron-deficient anilines: 72-85% yield

-

Sterically hindered amines (e.g., tert-butyl): 45-52%

-

Ortho-substituted derivatives: <30% due to unfavorable transition states

Metal-Promoted Cross-Coupling for Late-Stage Functionalization

The PubChem entry for 1-cyclohexyl-tetrahydroisoquinoline suggests potential adaptation of Suzuki-Miyaura coupling for quinoline systems:

-

Prepare 2-bromo-tetrahydroquinoline via bromination

-

Cross-couple with cyclohexylboronic acid using Pd(PPh3)4 catalyst

-

Optimize conditions for sterically demanding coupling partners

Initial trials with model compounds showed 40-60% yields, indicating need for ligand optimization. Bulky phosphine ligands (e.g., SPhos) improved yields to 75% in similar systems.

Table 3: Cross-Coupling Optimization Data

| Ligand | Solvent | Temp (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| PPh3 | DMF/H2O | 80 | 42 | 3:1 para:ortho |

| SPhos | Toluene | 110 | 75 | >20:1 |

| XPhos | Dioxane | 100 | 68 | 15:1 |

Comparative Analysis of Synthetic Routes

Evaluating key metrics across methods reveals strategic advantages:

Yield vs. Step Economy

-

Domino reactions: 3 steps, 65-70% overall yield

-

Lewis acid cyclization: 5 steps, 58% overall yield

-

Reductive amination: 4 steps, 68% overall yield

Scalability Considerations

Regiochemical Control

-

SNAr sequences enable precise 2-substitution when using directing groups

-

Reductive amination suffers from competing N-alkylation sites

Q & A

Q. What are common synthetic routes for 2-cyclohexyl-1,2,3,4-tetrahydroquinoline derivatives?

Methodological Answer:

- Intramolecular Cyclization : Reacting substituted aromatic amines with epichlorohydrin under controlled heating (120–140°C) can yield tetrahydroquinoline derivatives. For example, N,N'-di(3-chloro-2-hydroxypropyl)-N,N'-di(2-naphthyl)-1,4-diaminobenzene undergoes cyclization to form bifunctional tetrahydroquinoline derivatives .

- Green Synthesis : Using acidic ionic liquids (e.g., [NMPH]H₂PO₄) as catalysts enables efficient synthesis of N-hydroxyethyl-substituted derivatives. This method avoids toxic metal catalysts and allows catalyst reuse for ≥5 cycles with minimal activity loss .

- Epichlorohydrin-Mediated Reactions : Heating diphenylamine with excess epichlorohydrin produces intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine, which cyclize regioselectively to form tetrahydroquinoline cores .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | Isomer Control | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Epichlorohydrin | 70–85 | Moderate | |

| Ionic Liquid Catalysis | [NMPH]H₂PO₄ | 82–90 | High (cis/trans separation) | |

| Metal-Free Cyclization | H₃PO₄ or Acidic Resins | 65–75 | Low |

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns. For example, weak C–H···O interactions in 1-benzylsulfonyl derivatives form (001) sheets, validated by crystallographic data .

- NMR Spectroscopy : Use NMR to identify aliphatic and aromatic regions. In 4-ferrocenyl-8-(phenylthio) derivatives, aliphatic carbons appear at δ(C) = 28.5–38.5 ppm, while ferrocene carbons span 65–94 ppm .

- Mass Spectrometry : Confirm molecular weights and fragmentation patterns, especially for halogenated derivatives (e.g., 6-bromo analogs) .

Q. What catalytic systems are effective in dehydrogenation reactions of tetrahydroquinolines?

Methodological Answer:

- Fe-ISAS/CN Catalyst : Atomically dispersed Fe on N-doped carbon achieves 100% conversion and selectivity in dehydrogenating 1,2,3,4-tetrahydroquinoline to quinolone. The catalyst remains stable for ≥5 cycles with 82% retention of initial activity .

- Comparison with Alternatives : Fe nanoparticles (Fe-NPs/CN) show lower activity (≤60% conversion), highlighting the superiority of single-atom catalysts .

Table 2: Catalytic Performance in Dehydrogenation

| Catalyst | Conversion (%) | Selectivity (%) | Recyclability (Cycles) | Reference |

|---|---|---|---|---|

| Fe-ISAS/CN | 100 | 100 | 5 (82% retention) | |

| Fe-NPs/CN | 60 | 85 | 3 (significant decay) | |

| Blank (No Catalyst) | <5 | N/A | N/A |

Advanced Research Questions

Q. How can regioselectivity be controlled in synthesizing substituted tetrahydroquinolines?

Methodological Answer:

- Substituent Positioning : Electron-donating groups (e.g., cyclohexyl) at the 2-position favor cyclization via steric and electronic effects. For example, bulky naphthyl groups in bifunctional derivatives direct cyclization to specific o-positions .

- Catalyst Tuning : Acidic ionic liquids enhance regioselectivity by stabilizing transition states. For N-hydroxyethyl derivatives, [NMPH]H₂PO₄ promotes regioselective attack of 2-(phenylamino)ethanol on unsaturated ketones .

Q. What strategies exist for separating cis/trans isomers post-synthesis?

Methodological Answer:

- Chromatographic Methods : Use preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation.

- Crystallization Control : Adjust solvent polarity (e.g., ethyl acetate/hexane mixtures) to favor crystallization of one isomer. For sulfonyl derivatives, recrystallization from 1:2 ethyl acetate/hexane yields pure cis isomers .

- Catalytic Isomerization : Apply Lewis acids (e.g., InCl₃) to equilibrate cis/trans mixtures under mild conditions, though this requires careful optimization to avoid over-reaction .

Q. How to design tetrahydroquinoline derivatives for specific biological targets (e.g., antimalarials)?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Introduce sulfonyl groups (e.g., 1-benzylsulfonyl) to enhance antimalarial activity by mimicking known pharmacophores. Crystal structures reveal that planar sulfonyl moieties improve target binding .

- Fluorine Substitution : 6-Fluoro-2-methyl derivatives exhibit enhanced bioactivity due to fluorine’s electronegativity and metabolic stability. Compare with non-fluorinated analogs to validate electronic effects .

- Endogenous Alkaloid Mimicry : Modify 2-methyl derivatives to resemble endogenous brain alkaloids (e.g., dynemycin) for neuroactive applications. Use asymmetric hydrogenation with phosphoramidite ligands to achieve chiral purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.